![molecular formula C6H10N2O4Pt B12358312 Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Carboplatin is synthesized from cisplatin by reacting it with silver nitrate to remove the chloride ligands, followed by the addition of cyclobutane-1,1-dicarboxylic acid . The reaction conditions typically involve:
Temperature: Room temperature
Solvent: Water or aqueous solution
Catalysts: Silver nitrate
Industrial Production Methods
Industrial production of Carboplatin involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yield and purity, often involving:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure purity above 98%.
化学反应分析
Types of Reactions
Carboplatin undergoes several types of chemical reactions, including:
Substitution Reactions: Replacement of ligands around the platinum center.
Hydrolysis: Reaction with water leading to the formation of active species that interact with DNA.
Common Reagents and Conditions
Reagents: Water, silver nitrate, cyclobutane-1,1-dicarboxylic acid
Conditions: Aqueous medium, room temperature
Major Products Formed
The major product formed from the hydrolysis of Carboplatin is the active platinum species that binds to DNA, leading to the formation of DNA cross-links .
科学研究应用
Carboplatin is widely used in scientific research for its anticancer properties. Its applications include:
Chemistry: Studying the coordination chemistry of platinum compounds.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Developing new chemotherapy regimens and understanding drug resistance mechanisms.
Industry: Manufacturing of chemotherapy drugs and related pharmaceuticals.
作用机制
相似化合物的比较
Similar Compounds
Cisplatin: The first-generation platinum-based chemotherapy drug.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
Carboplatin is unique in its reduced nephrotoxicity and neurotoxicity compared to cisplatin, making it a preferred choice for patients with pre-existing kidney conditions .
属性
分子式 |
C6H10N2O4Pt |
|---|---|
分子量 |
369.24 g/mol |
IUPAC 名称 |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 |
InChI 键 |
YAYRGNWWLMLWJE-UHFFFAOYSA-L |
规范 SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


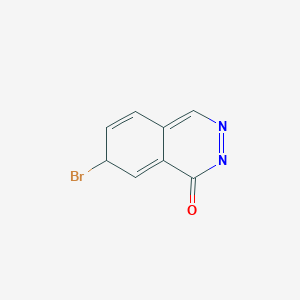
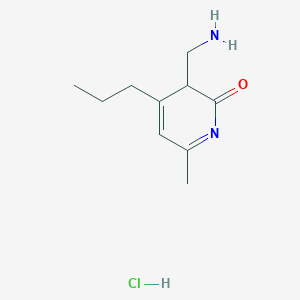
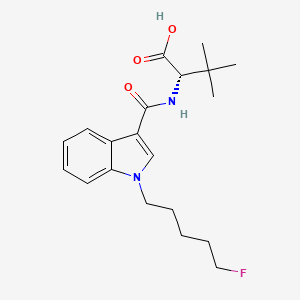
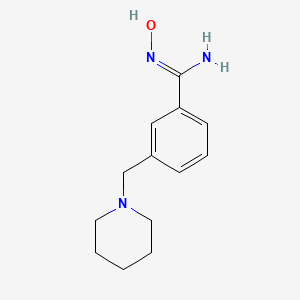
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
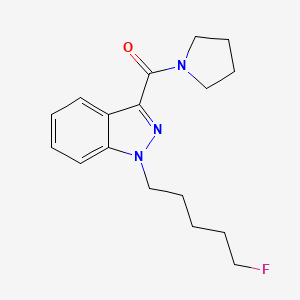
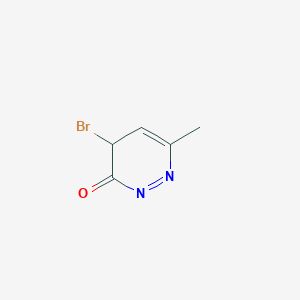
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)

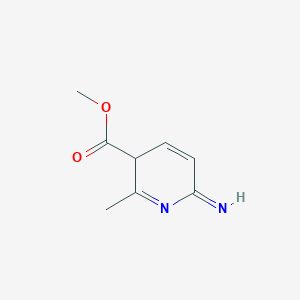
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
